molecular formula C21H25N3O4 B11132266 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide

Cat. No.: B11132266
M. Wt: 383.4 g/mol
InChI Key: INAVKLLJJMDLSC-UHFFFAOYSA-N
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Description

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is a synthetic organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the chromen core and the pyrazole moiety.

    Formation of Chromen Core: The chromen core can be synthesized through a condensation reaction between 4-methyl-7-methoxy-2H-chromen-2-one and a suitable aldehyde under acidic conditions.

    Formation of Pyrazole Moiety: The pyrazole moiety is synthesized by reacting 1,3,5-trimethyl-1H-pyrazole with formaldehyde in the presence of a base.

    Coupling Reaction: The final step involves coupling the chromen core with the pyrazole moiety using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen and pyrazole moieties, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methoxy group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen and pyrazole derivatives.

Scientific Research Applications

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent. Its ability to inhibit specific enzymes and signaling pathways makes it a candidate for drug development.

    Biological Studies: It is used in biological assays to study its effects on cellular processes, including apoptosis and cell proliferation.

    Pharmaceutical Research: The compound is explored for its potential to be developed into therapeutic agents for various diseases, including cancer and inflammatory disorders.

    Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Mechanism of Action

The mechanism of action of 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response.

    Signaling Pathways: It can modulate signaling pathways like the NF-κB pathway, leading to reduced inflammation and cell proliferation.

    Apoptosis Induction: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid: This compound shares the chromen core but differs in the side chain, leading to different biological activities.

    2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one: This compound has a similar chromen structure but lacks the pyrazole moiety, resulting in distinct chemical and biological properties.

Uniqueness

3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide is unique due to the presence of both chromen and pyrazole moieties, which contribute to its diverse biological activities. The combination of these two pharmacophores enhances its potential as a therapeutic agent.

Properties

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

3-(7-methoxy-4-methyl-2-oxochromen-6-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]propanamide

InChI

InChI=1S/C21H25N3O4/c1-12-8-21(26)28-19-10-18(27-5)15(9-16(12)19)6-7-20(25)22-11-17-13(2)23-24(4)14(17)3/h8-10H,6-7,11H2,1-5H3,(H,22,25)

InChI Key

INAVKLLJJMDLSC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=C(C(=C2)OC)CCC(=O)NCC3=C(N(N=C3C)C)C

Origin of Product

United States

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